

Spectroscopic Profile of Cannabidibutol (CBDB): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cannabidibutol*

Cat. No.: *B3025772*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Cannabidibutol** (CBDB), a butyl analog of cannabidiol. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for CBDB, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of CBDB in research and pharmaceutical applications.

Chemical Identity of CBDB

- Systematic Name: (1'R,2'R)-5'-butyl-2'-(3-methyl-6-(1-methylethenyl)cyclohex-2-en-1-yl)-[1,1'-bi(cyclohexane)]-1',3'-diene-2,4-diol[1][2]
- Synonyms: Cannabidiol-C4, CBD-C4[1][2]
- CAS Number: 60113-11-3[1][2]
- Molecular Formula: C₂₀H₂₈O₂[1][2]
- Molecular Weight: 300.4 g/mol [1][2]

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for CBDB, derived from both isolated natural product and synthetic reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for CBDB in CDCl_3 ^[3]

Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
1	155.9	-	-	-
2	108.0	6.25	s	3.5
3	155.3	-	-	
4	111.0	6.13	s	
5	140.8	-	-	
6	123.6	-	-	
1'	38.3	3.95	t	7.7
2'	46.9	1.83	m	
3'	126.5	5.37	s	
4'	31.0	2.20	m	
5'	31.8	1.83	m	
6'	134.8	-	-	-
7'	148.9	-	-	-
8'	22.4	4.63	s	7.3
4.54	s			
9'	20.5	1.68	s	
1''	35.6	2.38	t	
2''	31.5	1.55	m	
3''	22.5	1.35	m	
4''	14.0	0.90	t	

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data was obtained using an electrospray ionization (ESI) source in both positive and negative modes.

Table 2: High-Resolution Mass Spectrometry Data for CBDB[3]

Ionization Mode	Adduct	Calculated m/z	Measured m/z
ESI+	[M+H] ⁺	301.2162	301.2162
ESI-	[M-H] ⁻	299.2016	299.2011

Infrared (IR) Spectroscopy

The infrared spectrum of synthetic CBDB was recorded to identify characteristic functional group vibrations.

Table 3: Infrared (IR) Absorption Bands for CBDB[1]

Wavenumber (cm ⁻¹)	Assignment
~3400	O-H stretch (phenolic)
~2925	C-H stretch (aliphatic)
~1625	C=C stretch (aromatic)
~1580	C=C stretch (aromatic)

Experimental Protocols

The following methodologies were employed for the isolation, synthesis, and spectroscopic characterization of CBDB.[3][4][5]

Isolation of Natural CBDB

Natural CBDB was isolated from a commercial hemp-derived CBD sample using semi-preparative liquid chromatography. The purity of the isolated compound was determined to be greater than 99%.[3]

Synthesis of CBDB

A stereoselective synthesis of the (1R,6R)-trans isomer of CBDB was performed to confirm its absolute configuration and chemical structure. The spectroscopic data of the synthesized compound matched that of the natural isolate.^[3]^[4]

NMR Spectroscopy

NMR spectra were recorded on a spectrometer operating at 400 MHz for ^1H and 100 MHz for ^{13}C . Samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Two-dimensional NMR experiments (COSY, HSQC, and HMBC) were conducted to establish the complete assignment of proton and carbon signals.^[3]

Mass Spectrometry

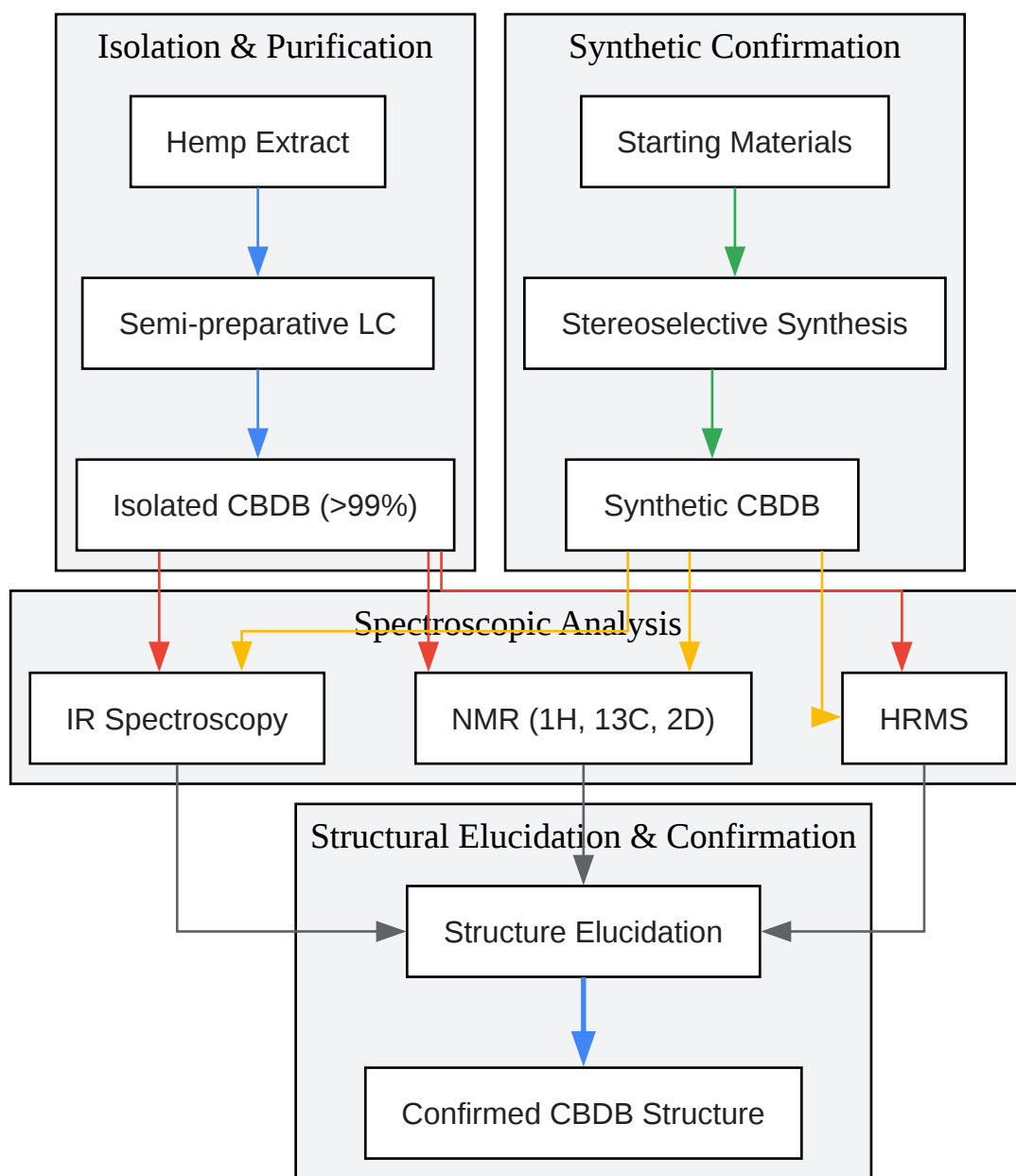
High-resolution mass spectrometry was performed on a Q-TOF mass spectrometer equipped with an electrospray ionization source. Data was acquired in both positive (ESI+) and negative (ESI-) ionization modes.^[3]

Infrared Spectroscopy

Infrared spectra were recorded on a Perkin-Elmer Spectrum Two ATR-IR spectrometer. The spectra were scanned from 4000 to 450 cm^{-1} .^[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like CBDB.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation, synthesis, and spectroscopic characterization of CBDB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Chemical and spectroscopic characterization data of 'cannabidibutol', a novel cannabidiol butyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unimore.it [iris.unimore.it]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of cannabidibutol, the novel cannabidiol butyl analog [airus.unisalento.it]
- To cite this document: BenchChem. [Spectroscopic Profile of Cannabidibutol (CBDB): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025772#spectroscopic-data-of-cbdb-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com